molecular formula C21H27NO4 B5043306 N-(4-ethoxyphenyl)-3,5-dipropoxybenzamide

N-(4-ethoxyphenyl)-3,5-dipropoxybenzamide

Cat. No.: B5043306
M. Wt: 357.4 g/mol
InChI Key: VSUNNCSBSYWBGN-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-3,5-dipropoxybenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of ethoxy and propoxy groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-3,5-dipropoxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-ethoxyaniline and 3,5-dipropoxybenzoic acid.

    Amidation Reaction: The 4-ethoxyaniline is reacted with 3,5-dipropoxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the amide bond.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Bulk Synthesis: Large-scale synthesis using automated reactors to ensure consistent quality and yield.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-3,5-dipropoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy and propoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be employed.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.

Major Products Formed

    Oxidation: Formation of 4-ethoxybenzaldehyde and 3,5-dipropoxybenzoic acid.

    Reduction: Formation of N-(4-ethoxyphenyl)-3,5-dipropoxybenzylamine.

    Substitution: Formation of brominated or nitrated derivatives of the compound.

Scientific Research Applications

N-(4-ethoxyphenyl)-3,5-dipropoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(4-ethoxyphenyl)-3,5-dipropoxybenzamide exerts its effects involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    N-(4-ethoxyphenyl)acetamide: Known for its analgesic and antipyretic properties.

    N-(4-ethoxyphenyl)benzamide: Similar structure but lacks the propoxy groups.

    N-(4-ethoxyphenyl)-3,5-dimethoxybenzamide: Contains methoxy groups instead of propoxy groups.

Uniqueness

N-(4-ethoxyphenyl)-3,5-dipropoxybenzamide is unique due to the presence of both ethoxy and propoxy groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-3,5-dipropoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO4/c1-4-11-25-19-13-16(14-20(15-19)26-12-5-2)21(23)22-17-7-9-18(10-8-17)24-6-3/h7-10,13-15H,4-6,11-12H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSUNNCSBSYWBGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)OCC)OCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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